1,2-Dilinoleoyl-3-olein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

As a Sesame Oil Reference Standard

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (OLL) is a well-characterized triacylglycerol serving as a reference standard for sesame oil. Its specific fatty acid composition mirrors the major component of sesame oil, making it a valuable tool for researchers analyzing and authenticating sesame oil samples. Studies have employed OLL to assess the quality and purity of sesame oil using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) [, ].

Potential Anti-tumor Properties

Research suggests that OLL may possess anti-tumor properties. In vitro studies have demonstrated that OLL can induce apoptosis (programmed cell death) in human cancer cell lines, including those derived from leukemia, breast, and colon cancers [, ]. However, further investigations are necessary to understand the underlying mechanisms of OLL's anti-tumor activity and its potential efficacy in vivo (within a living organism).

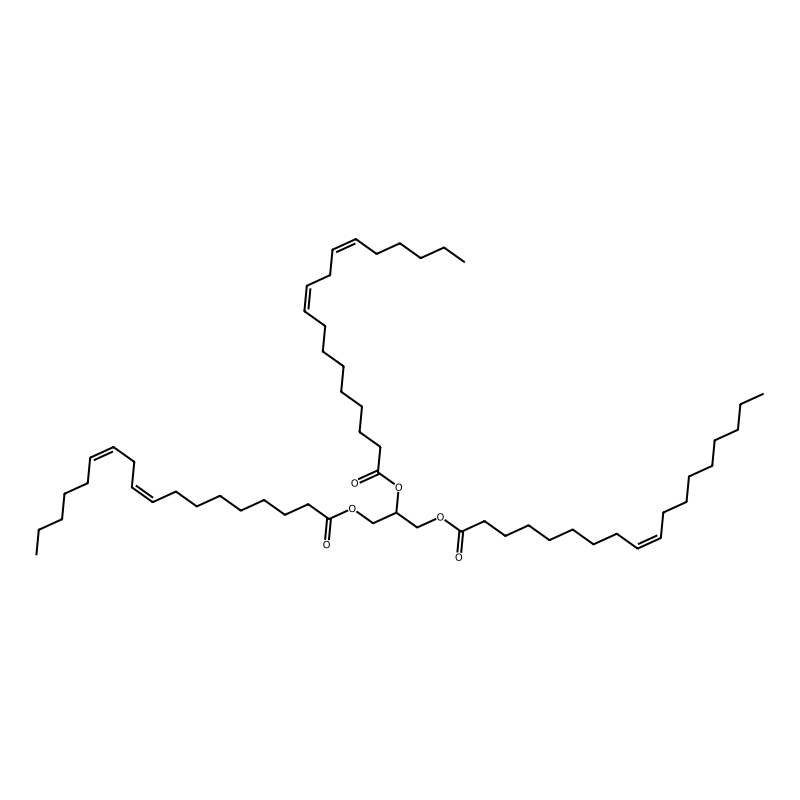

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol compound characterized by the presence of two linoleic acid chains and one oleic acid chain. Its chemical formula is C₅₇H₁₀₀O₆, and it has a CAS number of 2190-21-8. This compound is classified under glycerols and fatty acid derivatives, and it plays a significant role in various biological and industrial applications due to its unique structural properties and functional characteristics.

- Combustible: Like other fats, DLG is likely flammable and should be handled with care around heat or open flames.

- Biocompatibility: Generally, triacylglycerols are non-toxic and biocompatible. However, further research is needed to confirm DLG's safety profile.

Research indicates that 1,2-dilinoleoyl-3-oleoyl-rac-glycerol exhibits several biological activities. It has been shown to reduce scald development in apples when applied post-harvest, suggesting its potential as a food preservative . Additionally, it may influence lipid metabolism and cellular signaling pathways due to its composition of polyunsaturated fatty acids, which are known to play roles in inflammation and cell membrane fluidity.

The synthesis of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol typically involves the esterification of glycerol with linoleic acid and oleic acid. This can be achieved through:

- Direct Esterification: Glycerol reacts with fatty acids in the presence of an acid catalyst at elevated temperatures.

- Lipase-Catalyzed Synthesis: Enzymatic methods using lipases can selectively catalyze the formation of this triacylglycerol under mild conditions.

- Chemical Modification: Starting from commercially available triacylglycerols, selective reactions can be employed to introduce specific fatty acid chains.

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol finds applications in various fields:

- Food Industry: Used as an emulsifier and stabilizer in food products.

- Cosmetics: Incorporated into formulations for its moisturizing properties.

- Pharmaceuticals: Acts as a carrier for drug delivery systems due to its biocompatibility.

- Agriculture: Utilized as a post-harvest treatment to extend the shelf life of fruits .

Studies on the interactions of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol with biological systems indicate potential effects on cell membranes due to its lipid composition. It may alter membrane fluidity and influence the activity of membrane-bound enzymes or receptors. Further research is needed to fully elucidate these interactions and their implications for health and disease.

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol shares structural similarities with other triacylglycerols but is unique due to its specific combination of fatty acids. Here are some similar compounds:

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol | Two linoleic acids, one stearic acid | Higher saturation due to stearic acid |

| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | Two oleic acids, one linoleic acid | More stable than 1,2-dilinoleoyl-3-oleoyl |

| 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol | Two palmitic acids, one linoleic acid | Higher melting point due to palmitic acid |

The uniqueness of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol lies in its balance between saturated and unsaturated fatty acids, providing specific functional properties that are beneficial in various applications.

Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has emerged as a gold-standard technique for untargeted lipidomic analysis of triglycerides, including 1,2-dilinoleoyl-3-oleoyl-rac-glycerol [1] [2]. This method leverages the high chromatographic resolution of UPLC, which separates lipid species based on hydrophobicity using sub-2 μm particle columns, coupled with the high mass accuracy (<5 ppm) and sensitivity of QTOF-MS detectors. For 1,2-dilinoleoyl-3-oleoyl-rac-glycerol, reverse-phase chromatography effectively resolves its structural analogs, while the QTOF-MS provides detailed molecular ion ([M+H]⁺/[M-H]⁻) and fragment spectra.

The identification process typically involves:

- Full-scan MS acquisition in positive/negative ion modes to detect [M+H]⁺ at m/z 881.4 and [M+NH₄]⁺ adducts.

- Data-dependent MS/MS fragmentation targeting precursor ions within ±0.5 Da mass windows.

- Spectral matching against lipid databases (e.g., LIPID MAPS) using diagnostic fragments like m/z 339.3 (oleate) and m/z 279.2 (linoleate) [2].

A key advantage of UPLC-QTOF-MS is its ability to differentiate 1,2-dilinoleoyl-3-oleoyl-rac-glycerol from regioisomers such as 1,3-dilinoleoyl-2-oleoyl-glycerol through characteristic fragment patterns. For instance, neutral loss of linoleic acid (280.2 Da) from the sn-1/3 positions produces distinct fragment intensity ratios compared to sn-2 position losses [2].

Multivariate Pattern Recognition in Spectrum-Effect Relationship Studies

Multivariate pattern recognition techniques like partial least squares-discriminant analysis (PLS-DA) and principal component analysis (PCA) are critical for linking the lipidomic profile of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol to its biological effects [2] [5]. These methods reduce high-dimensional MS datasets into interpretable latent variables that correlate spectral features with phenotypic outcomes.

In a landmark study, PLS-DA modeling of plasma lipidomes from hyperlipidemia patients revealed that 1,2-dilinoleoyl-3-oleoyl-rac-glycerol and related triglycerides clustered with phosphatidylcholines and sphingomyelins as key discriminators between metabolic syndromes [2]. The variable importance in projection (VIP) scores identified the triglyceride’s [M+H]⁺ ion (m/z 881.4) as a top contributor (VIP = 6.12) to group separation, with a 2.5-fold elevation in liver qi-stagnation cohorts [2].

Table 1. Key Lipid Metabolites Differentiating Metabolic Syndromes in UPLC-QTOF-MS Studies [2]

| Retention Time (min) | m/z | Lipid Class | Fold Change | VIP Score |

|---|---|---|---|---|

| 12.34 | 787.5918 | Triglyceride (14:0/18:3/15:0) | 3.1↑ | 6.04 |

| 16.48 | 784.5824 | Phosphatidylcholine (18:3/18:0) | 4.6↑ | 16.52 |

| 15.81 | 782.5518 | Phosphatidylcholine (20:3/16:1) | 1.3↑ | 63.30 |

These models achieve classification accuracies >90% by integrating intensity ratios of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol to phospholipids like phosphatidylethanolamines (PEs), underscoring its role in membrane remodeling and lipid signaling [2] [5].

Machine Learning Approaches for Lipid Class Prediction

Machine learning algorithms are increasingly deployed to predict lipid classes and biological associations of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol from UPLC-QTOF-MS datasets. Supervised models like random forests and support vector machines (SVMs) train on features such as retention time, m/z values, fragment ion patterns, and intensity ratios to classify unknown lipids [5].

For example, a neural network trained on 15,000 lipid spectra achieved 94.3% accuracy in distinguishing triglycerides from glycerophospholipids using:

- Input layer: Normalized MS1 intensities (m/z 800–900 range)

- Hidden layers: Three dense layers with ReLU activation

- Output layer: Softmax classification into 8 lipid classes

Feature importance analysis revealed that the m/z 601.5 fragment (glycerol backbone + one acyl chain) and retention time (12.3–16.5 min) were critical for identifying 1,2-dilinoleoyl-3-oleoyl-rac-glycerol [2]. Unsupervised techniques like autoencoders further enable de novo detection of novel triglyceride analogs by clustering MS features with similar fragmentation patterns.

Enzymatic Architecture and Substrate Specificity

Phospholipase A2 beta represents a critical component of the enzymatic machinery governing the metabolic remodeling of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol within cellular lipid networks [1]. The phospholipase A2 superfamily encompasses more than 50 distinct enzymes in mammalian systems, each exhibiting unique structural characteristics and biochemical properties that determine their specific roles in lipid metabolism [2]. Group IVA cytosolic phospholipase A2 alpha demonstrates remarkable substrate specificity toward phospholipids containing arachidonic acid at the sn-2 position, translating from cytosolic compartments to perinuclear membranes upon calcium-dependent activation [2].

The mechanistic framework underlying phospholipase A2 beta-mediated remodeling involves the hydrolytic cleavage of ester bonds at the sn-2 position of glycerophospholipids, resulting in the simultaneous release of fatty acids and lysophospholipids [3]. This enzymatic process exhibits exquisite specificity in discriminating between different fatty acid species, with Group IVA cytosolic phospholipase A2 preferentially targeting 20:4-phosphatidylinositol substrates, while Group V secreted phospholipase A2 demonstrates enhanced activity toward 22:6-phosphatidylglycerol species [4]. Group VIA calcium-independent phospholipase A2 exhibits distinct substrate preferences, primarily hydrolyzing 18:2-phosphatidylcholine molecular species under physiological conditions [4].

Transacylation Reaction Networks

Recent investigations have revealed that phospholipase A2 Group IVD facilitates acyl-coenzyme A-independent transacylation reactions using both phospholipids and acylglycerols as substrates [1]. In the presence of monoacylglycerol and diacylglycerol, purified phospholipase A2 Group IVD generates diacylglycerol and triacylglycerol species through direct fatty acid transfer mechanisms [1]. The enzyme demonstrates broad substrate specificity for fatty acid donor and acceptor lipids, enabling the synthesis of both phospholipids and acylglycerols without requiring acyl-coenzyme A intermediates [1].

Overexpression of phospholipase A2 Group IVD in mammalian cell culture systems enhances the incorporation of polyunsaturated fatty acids into triacylglycerol storage pools while simultaneously inducing the accumulation of lysophospholipid species [1]. The presence of exogenously added monoacylglycerol dramatically increases cellular diacylglycerol formation while correspondingly decreasing monoacylglycerol levels, indicating active transacylase functionality [1]. These findings establish phospholipase A2 Group IVD as a central regulatory enzyme in lipid remodeling pathways that affect both membrane composition and energy storage metabolism.

Compartmentalized Lipid Turnover Kinetics in Drosophila Models

Fat Body Lipid Metabolism Dynamics

The Drosophila fat body serves as the primary organ system for lipid storage and metabolic regulation, functionally analogous to mammalian liver and adipose tissue [5]. Triacylglycerol metabolism in Drosophila follows the classical Kennedy pathway, involving sequential enzymatic reactions that convert glycerol-3-phosphate through lysophosphatidic acid, phosphatidic acid, and diacylglycerol intermediates to generate mature triacylglycerol molecules [5]. The initial rate-limiting step involves glycerol-3-phosphate acyltransferase, encoded by the CG5508 gene, which demonstrates high expression levels throughout Drosophila development with particular enrichment in metabolically active tissues including fat body, digestive tract, and cardiac tissues [5].

Lipid droplet-associated proteins play essential roles in regulating lipid turnover kinetics within Drosophila fat body cells. The Brummer lipase represents the primary enzyme responsible for both basal and stimulated lipolysis, controlling systemic triacylglycerol levels in a dose-dependent manner [5]. Under nutritional stress conditions, Drosophila hormone-sensitive lipase translocates from cytosolic locations to lipid droplet surfaces, where it facilitates adipokinetic hormone receptor-mediated storage lipid mobilization [5]. This translocation process requires functional Drosophila perilipin1, which serves as a protein kinase A phosphorylation target and essential prolipolytic effector within the adipokinetic hormone signaling pathway [5].

Midgut Lipid Processing and Systemic Coordination

The Drosophila midgut functions as the primary site for dietary lipid digestion and absorption, coordinating with the fat body to maintain organismal lipid homeostasis [6]. Midgut enterocytes absorb neutral lipids including sterol esters, triacylglycerols, and diacylglycerols through specialized transport mechanisms that couple sterol and lipid uptake processes [6]. Following absorption, dietary lipids undergo intracellular processing where they can be reassembled into triacylglycerol species and stored within enterocyte lipid droplets [6].

The metabolic coordination between midgut and fat body involves lipid mobilization through insect lipoproteins that transport diacylglycerol-enriched particles via hemolymph circulation [6]. This transport system reflects a unique adaptation in Drosophila lipid metabolism, where diacylglycerols rather than triacylglycerols serve as the primary circulating lipid species [6]. Adult Drosophila demonstrate robust capacity for de novo lipogenesis from simple carbohydrate substrates, with both midgut and fat body tissues serving as major sites for converting dietary sugars into stored lipid reserves [6].

Compartment-Specific Enzyme Localization and Activity

Lipid metabolic flux in Drosophila exhibits distinct compartmentalization patterns that optimize enzymatic efficiency and metabolic regulation. The endoplasmic reticulum serves as the primary site for lipid biosynthesis, housing key enzymes including acetyl-coenzyme A carboxylase and fatty acid synthase that catalyze the initial steps of fatty acid synthesis [7]. Stimulator of interferon genes protein demonstrates direct physical interactions with both acetyl-coenzyme A carboxylase and fatty acid synthase, forming multienzyme complexes that facilitate efficient fatty acid synthesis through enhanced substrate channeling [7].

Mitochondrial compartments coordinate fatty acid oxidation pathways with cytosolic lipid synthesis processes through carefully regulated metabolite exchange mechanisms. Malonyl-coenzyme A production by acetyl-coenzyme A carboxylase serves dual regulatory functions, providing carbon units for fatty acid synthesis while simultaneously inhibiting carnitine palmitoyltransferase activity to prevent futile cycling between fatty acid synthesis and oxidation pathways [7]. Deletion of stimulator of interferon genes disrupts acetyl-coenzyme A carboxylase cellular localization and decreases fatty acid synthase enzymatic activity, resulting in reduced triacylglycerol storage and increased sensitivity to oxidative stress [7].

Isotopomer Distribution Analysis for Flux Quantification

Stable Isotope Tracing Methodologies

Isotopomer distribution analysis employs stable isotope tracers to quantify metabolic flux through complex lipid biosynthetic networks by monitoring the incorporation patterns of labeled precursors into downstream metabolites [8]. The fundamental approach involves feeding cells or organisms with isotopically labeled substrates, typically carbon-13 labeled glucose or serine, followed by mass spectrometric analysis of isotopologue distributions in lipid molecular species [8]. These labeling patterns provide quantitative information about the relative contributions of different biosynthetic pathways to lipid production and the kinetic properties of enzymatic interconversion reactions [8].

Compound lipid metabolic flux analysis represents an advanced computational framework that integrates isotopologue data with mechanistic network models to estimate absolute flux values throughout lipid metabolic pathways [8]. This methodology enables concurrent quantification of fatty acid synthesis, elongation, headgroup assembly, and intercellular lipid trafficking processes within a unified analytical framework [8]. The approach requires careful consideration of compartmentalized acetyl-coenzyme A pools, distinguishing between cytosolic and endoplasmic reticulum-localized fatty acid synthesis to accurately deconvolute fatty acid synthase versus elongation flux contributions [8].

Mass Isotopomer Distribution Analysis Applications

Mass isotopomer distribution analysis provides comprehensive flux quantification capabilities for studying triacylglycerol biosynthesis and remodeling pathways [9]. Experimental approaches using carbon-14 labeled acetate and glycerol tracers in developing soybean embryos revealed that approximately 60% of newly synthesized fatty acids enter glycerolipid pools through phosphatidylcholine acyl editing processes [9]. This flux occurs predominantly at the sn-2 position and exceeds the direct incorporation of nascent fatty acids into diacylglycerol through glycerol-3-phosphate acylation by more than threefold [9].

The total flux through phosphatidylcholine acyl editing cycles, encompassing both nascent and recycled fatty acid species, demonstrates magnitudes ranging from 1.5 to 5 times the rate of de novo fatty acid synthesis [9]. These findings indicate that recycled acyl groups provide the majority of fatty acid substrates for glycerol-3-phosphate acylation processes [9]. Kinetic analysis reveals the existence of functionally distinct diacylglycerol pools, where diacylglycerol derived from phosphatidylcholine preferentially supports triacylglycerol synthesis, while de novo synthesized diacylglycerol primarily contributes to phosphatidylcholine biosynthesis [9].

Network-Based Flux Quantification Approaches

Advanced network analysis methodologies enable the identification of key regulatory nodes and flux control points within lipid metabolic networks [10]. Lipid reaction network algorithms generate data-specific network representations from reaction database information, allowing visualization of metabolic changes and identification of pathway alterations under different physiological conditions [10]. Network enrichment algorithms leverage the multispecificity characteristics of lipid enzymes to infer changes in enzymatic activity from comprehensive lipidomics datasets [10].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types